molecular formula C19H15IN2O2S B2551289 (E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide CAS No. 14067-91-5

(E)-N-((4-iodophenyl)sulfonyl)-N'-phenylbenzimidamide

Cat. No.: B2551289
CAS No.: 14067-91-5
M. Wt: 462.31
InChI Key: TXJHHZKBOLBMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide is a synthetic organic compound characterized by the presence of an iodine atom, a sulfonyl group, and a benzimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodoaniline, benzimidazole, and sulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the production of (E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce the sulfonyl group.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiolates can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-((4-bromophenyl)sulfonyl)-N’-phenylbenzimidamide
  • (E)-N-((4-chlorophenyl)sulfonyl)-N’-phenylbenzimidamide
  • (E)-N-((4-fluorophenyl)sulfonyl)-N’-phenylbenzimidamide

Uniqueness

(E)-N-((4-iodophenyl)sulfonyl)-N’-phenylbenzimidamide is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine-containing compound may exhibit different chemical and physical properties, making it a valuable subject of study.

Properties

IUPAC Name

N'-(4-iodophenyl)sulfonyl-N-phenylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O2S/c20-16-11-13-18(14-12-16)25(23,24)22-19(15-7-3-1-4-8-15)21-17-9-5-2-6-10-17/h1-14H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJHHZKBOLBMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)I)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=C(C=C2)I)/NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.